Cas no 849062-08-4 (3-Methoxy-2,4,6-trifluorophenylboronic Acid)

3-Methoxy-2,4,6-trifluorophenylboronic Acid Chemical and Physical Properties
Names and Identifiers
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- (2,4,6-Trifluoro-3-methoxyphenyl)boronic acid
- 3-Methoxy-2,4,6-trifluorophenylboronic acid
- Boronic acid,B-(2,4,6-trifluoro-3-methoxyphenyl)-
- B-(2,4,6-Trifluoro-3-methoxyphenyl)boronic acid (ACI)
- Boronic acid, (2,4,6-trifluoro-3-methoxyphenyl)- (9CI)
- 3-Methoxy-2,4,6-trifluorophenylboronicacid
- CS-0176114
- AS-46771
- F10441
- SCHEMBL2557057
- XH0310
- AKOS015851549
- AB32231
- (2,4,6-TRIFLUORO-3-METHOXYPHENYL)BORONICACID
- 849062-08-4
- 2,4,6-TRIFLUORO-3-METHOXYPHENYLBORONIC ACID
- J-519629
- DTXSID30584621
- B-(2,4,6-Trifluoro-3-methoxy-phenyl)boronic acid
- MFCD07369755
- 3-Methoxy-2,4,6-trifluorophenylboronic Acid
-
- MDL: MFCD07369755
- Inchi: 1S/C7H6BF3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2,12-13H,1H3
- InChI Key: RDORBPOVXUMTLU-UHFFFAOYSA-N
- SMILES: FC1C(OC)=C(F)C(B(O)O)=C(F)C=1
Computed Properties
- Exact Mass: 206.03600
- Monoisotopic Mass: 206.0362087g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7Ų
Experimental Properties
- Density: 1.43
- Boiling Point: 315.9°C at 760 mmHg
- Flash Point: 144.8°C
- Refractive Index: 1.468
- PSA: 49.69000
- LogP: -0.20770
3-Methoxy-2,4,6-trifluorophenylboronic Acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22; S24/25
3-Methoxy-2,4,6-trifluorophenylboronic Acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
3-Methoxy-2,4,6-trifluorophenylboronic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M332260-50mg |
3-Methoxy-2,4,6-trifluorophenylboronic Acid |
849062-08-4 | 50mg |
$ 50.00 | 2022-06-02 | ||
eNovation Chemicals LLC | Y1260942-1g |
3-Methoxy-2,4,6-trifluorophenylboronic acid |
849062-08-4 | 95% | 1g |
$105 | 2024-06-07 | |
abcr | AB271522-5 g |
3-Methoxy-2,4,6-trifluorophenylboronic acid; 96% |
849062-08-4 | 5g |
€756.00 | 2023-04-26 | ||
abcr | AB271522-5g |
3-Methoxy-2,4,6-trifluorophenylboronic acid, 96%; . |
849062-08-4 | 96% | 5g |
€261.90 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246784-1g |
(2,4,6-Trifluoro-3-methoxyphenyl)boronic acid |
849062-08-4 | 98% | 1g |
¥459.00 | 2024-07-28 | |
abcr | AB271522-1g |
3-Methoxy-2,4,6-trifluorophenylboronic acid; 96% |
849062-08-4 | 1g |
€220.50 | 2023-09-09 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6733-1g |
(2,4,6-trifluoro-3-methoxy-phenyl)boronic acid |
849062-08-4 | 95% | 1g |
¥670.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246784-5g |
(2,4,6-Trifluoro-3-methoxyphenyl)boronic acid |
849062-08-4 | 98% | 5g |
¥2148.00 | 2024-07-28 | |
abcr | AB271522-25g |
3-Methoxy-2,4,6-trifluorophenylboronic acid, 96%; . |
849062-08-4 | 96% | 25g |
€748.60 | 2025-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6733-5g |
(2,4,6-trifluoro-3-methoxy-phenyl)boronic acid |
849062-08-4 | 95% | 5g |
¥2002.0 | 2024-04-16 |
3-Methoxy-2,4,6-trifluorophenylboronic Acid Related Literature
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
Additional information on 3-Methoxy-2,4,6-trifluorophenylboronic Acid
Introduction to 3-Methoxy-2,4,6-trifluorophenylboronic Acid (CAS No. 849062-08-4) and Its Applications in Modern Chemical Biology
3-Methoxy-2,4,6-trifluorophenylboronic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 849062-08-4, is a specialized organoboron compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of boronic acids, which are widely recognized for their utility in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern synthetic organic chemistry. The presence of both methoxy and trifluorophenyl substituents in its molecular structure imparts unique electronic and steric properties, making it a valuable reagent in the development of novel bioactive molecules.
The trifluorophenyl group, characterized by its electron-withdrawing nature due to the fluorine atoms, enhances the reactivity of the boronic acid moiety in cross-coupling reactions while also influencing the overall pharmacokinetic profile of derived compounds. This feature is particularly advantageous in medicinal chemistry, where modulating electronic properties can lead to improved binding affinity and metabolic stability. The methoxy substituent, on the other hand, introduces a slight electron-donating effect and serves as a versatile handle for further functionalization, enabling chemists to tailor molecular architectures with precision.
In recent years, boronic acids have been extensively explored for their role in drug discovery and development. The ability to efficiently introduce aryl groups into complex molecular frameworks via cross-coupling reactions has revolutionized the synthesis of heterocyclic compounds, which are prevalent in many therapeutic agents. The 3-Methoxy-2,4,6-trifluorophenylboronic Acid (CAS No. 849062-08-4) is no exception and has been leveraged in several cutting-edge research projects aimed at identifying novel pharmacophores.
One notable application of this compound is in the synthesis of trifluorinated aryl-containing drugs, which exhibit enhanced lipophilicity and metabolic resistance compared to their non-fluorinated counterparts. This property is particularly relevant in the development of antiviral and anticancer agents, where fluorine substitution can significantly improve drug efficacy. For instance, recent studies have demonstrated the utility of 3-Methoxy-2,4,6-trifluorophenylboronic Acid in generating libraries of trifluorinated benzene derivatives for high-throughput screening assays. These derivatives have shown promise in targeting enzymes involved in cancer cell proliferation and inflammation.
The compound’s role in Suzuki-Miyaura cross-coupling reactions extends beyond academic research into industrial applications. Pharmaceutical companies have adopted this methodology for late-stage functionalization of active pharmaceutical ingredients (APIs), allowing for scalable production of complex molecules with high regioselectivity. The robustness of the boron-carbon bond formed during these reactions ensures minimal side products, making it an attractive choice for industrial processes where purity is paramount.
Advances in computational chemistry have further enhanced the utility of 3-Methoxy-2,4,6-trifluorophenylboronic Acid by enabling predictive modeling of its reactivity. Molecular docking studies have revealed that this compound can interact with biological targets in unique ways due to its trifluorophenyl and methoxy moieties. These insights have guided researchers in designing molecules with optimized binding profiles for therapeutic applications. Additionally, green chemistry principles have been integrated into its synthesis, with efforts focused on reducing solvent usage and minimizing waste generation—a critical consideration in sustainable drug development.
The impact of this compound is also evident in the field of bioconjugation chemistry, where boronic acids serve as anchors for linking biomolecules such as peptides and proteins to larger scaffolds. The stability provided by the boronate ester linkage allows for controlled release systems, which are essential in drug delivery applications. For example, researchers have utilized 3-Methoxy-2,4,6-trifluorophenylboronic Acid to develop smart polymers that respond to specific biological cues, opening new avenues for targeted therapies.
Looking ahead, the future prospects for 3-Methoxy-2,4,6-trifluorophenylboronic Acid (CAS No. 849062-08-4) are promising as new synthetic methodologies continue to emerge. Innovations such as photoredox catalysis and flow chemistry are expected to expand its applications further by enabling more efficient and selective transformations. Moreover, collaborations between academia and industry will likely drive its adoption in diverse areas ranging from agrochemicals to materials science.
In conclusion,3-Methoxy-2,4,6-trifluorophenylboronic Acid represents a cornerstone compound in modern chemical biology and pharmaceutical research. Its unique structural features make it an indispensable tool for synthetic chemists seeking to develop innovative bioactive molecules. As our understanding of molecular interactions deepens and new technologies evolve,this compound will undoubtedly continue to play a pivotal role in shaping the future of drug discovery and material science.
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